molecular formula C8H8FNO B15091188 3-Fluoro-4-methylbenzaldehyde oxime

3-Fluoro-4-methylbenzaldehyde oxime

Cat. No.: B15091188
M. Wt: 153.15 g/mol
InChI Key: DKQTXIZXALLYPG-BJMVGYQFSA-N
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Description

3-Fluoro-4-methylbenzaldehyde oxime is an organic compound that belongs to the class of oximes. Oximes are characterized by the presence of a hydroxylamine functional group attached to a carbon atom of an aldehyde or ketone. This compound is derived from 3-fluoro-4-methylbenzaldehyde, which is a fluoroarene. The presence of both fluorine and methyl groups on the benzene ring imparts unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Fluoro-4-methylbenzaldehyde oxime can be synthesized through the reaction of 3-fluoro-4-methylbenzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction typically occurs at room temperature in a solvent such as methanol, yielding a mixture of E and Z isomers .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves the same synthetic route as described above. The reaction conditions may be optimized for large-scale production by adjusting parameters such as temperature, solvent, and reaction time.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-methylbenzaldehyde oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile compounds.

    Reduction: The oxime can be reduced to form amines.

    Substitution: The fluorine atom on the benzene ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-fluoro-4-methylbenzonitrile.

    Reduction: Formation of 3-fluoro-4-methylbenzylamine.

    Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-4-methylbenzaldehyde oxime has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-fluoro-4-methylbenzaldehyde oxime involves its interaction with specific molecular targets. For instance, oximes are known to reactivate acetylcholinesterase, an enzyme inhibited by organophosphorus compounds . This reactivation occurs through the nucleophilic attack of the oxime on the phosphorylated enzyme, leading to the regeneration of the active enzyme.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4-methylbenzaldehyde: The parent compound from which the oxime is derived.

    4-Fluoro-3-methylbenzaldehyde: A positional isomer with different substitution patterns on the benzene ring.

    3-Fluoro-4-methylbenzonitrile: An oxidation product of the oxime.

Uniqueness

3-Fluoro-4-methylbenzaldehyde oxime is unique due to the presence of both fluorine and methyl groups on the benzene ring, which imparts distinct chemical reactivity and potential biological activity. Its ability to form stable oxime derivatives makes it valuable in various chemical and biological applications.

Properties

Molecular Formula

C8H8FNO

Molecular Weight

153.15 g/mol

IUPAC Name

(NE)-N-[(3-fluoro-4-methylphenyl)methylidene]hydroxylamine

InChI

InChI=1S/C8H8FNO/c1-6-2-3-7(5-10-11)4-8(6)9/h2-5,11H,1H3/b10-5+

InChI Key

DKQTXIZXALLYPG-BJMVGYQFSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)/C=N/O)F

Canonical SMILES

CC1=C(C=C(C=C1)C=NO)F

Origin of Product

United States

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